Bienvenue dans la boutique en ligne BenchChem!

(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate

Asymmetric Synthesis β²-Amino Acids Enantioselective Catalysis

(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate (CAS 168827-86-9), also named tert-butyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate, is a chiral, bifunctional carbamate of molecular formula C₉H₁₉NO₃ and molecular weight 189.25 g/mol. It belongs to the class of N-Boc-protected chiral 1,3-aminoalcohols and serves as a key intermediate for constructing enantiopure β²-amino acid derivatives, including β²-homoalanine, which are substructures of biologically active depsipeptides such as cryptophycins.

Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
CAS No. 168827-86-9
Cat. No. B064323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate
CAS168827-86-9
SynonymsCarbamic acid, [(2S)-3-hydroxy-2-methylpropyl]-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC9H19NO3
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(CNC(=O)OC(C)(C)C)CO
InChIInChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1
InChIKeyBDAXTHWMUZLOHK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate (CAS 168827-86-9): Chiral Building Block Identity and Procurement-Relevant Profile


(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate (CAS 168827-86-9), also named tert-butyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate, is a chiral, bifunctional carbamate of molecular formula C₉H₁₉NO₃ and molecular weight 189.25 g/mol [1]. It belongs to the class of N-Boc-protected chiral 1,3-aminoalcohols and serves as a key intermediate for constructing enantiopure β²-amino acid derivatives, including β²-homoalanine, which are substructures of biologically active depsipeptides such as cryptophycins [2]. The (S)-configuration at the C-2 position is critical, as it dictates the stereochemical outcome of downstream asymmetric transformations; the opposite (R)-enantiomer (CAS 162465-50-1) and the racemic mixture (CAS 480451-99-8) are distinct chemical entities that cannot be assumed to yield identical diastereomeric or biological results.

Why Generic or Racemic Substitution Fails for (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate (CAS 168827-86-9)


Substituting the (S)-enantiomer with the (R)-enantiomer, the racemic mixture, or the unprotected amino alcohol introduces consequences that range from diastereomeric impurity propagation to complete synthetic failure. The (S)-configured stereocenter is essential for generating the correct absolute configuration in downstream β²-amino acid derivatives and peptidomimetics; even minor enantiomeric contamination (≥2%) can lead to undesired diastereomers in peptide coupling or organocatalysis . The N-Boc protecting group is also not interchangeable with other N-protecting groups (e.g., Fmoc, Cbz) without altering deprotection conditions, orthogonal compatibility, and overall synthetic strategy. Furthermore, the unprotected analogue (S)-3-amino-2-methylpropan-1-ol (CAS 88586-62-3) lacks amine protection and is unsuitable for multi-step sequences requiring chemoselective transformations at the hydroxyl group [1]. These differentiation points are substantiated quantitatively below.

Quantitative Differentiation Evidence for (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate (CAS 168827-86-9) vs. Key Comparators


Enantiomeric Purity: (S)- vs. (R)-Enantiomer in Rh-Catalyzed Asymmetric Hydrogenation

The (S)-enantiomer is a direct precursor to enantiopure (S)-β²-homoalanine derivatives, which are synthesized via Rh-catalyzed asymmetric hydrogenation of prochiral 2-aminomethyl acrylates with 99% enantiomeric excess (ee). The (R)-enantiomer, when subjected to the same catalytic system, yields the opposite (R)-β²-homoalanine series. Using the racemic mixture would result in inseparable diastereomers when coupled to chiral auxiliaries or peptides [1]. This establishes that procurement of the single (S)-enantiomer is non-negotiable for stereochemically defined product synthesis.

Asymmetric Synthesis β²-Amino Acids Enantioselective Catalysis

N-Boc Protection vs. Unprotected Amino Alcohol: Chemoselectivity in Multi-Step Synthesis

The Boc-protected (S)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate allows selective reaction at the free hydroxyl group (e.g., oxidation, esterification, sulfonation) while the amine remains inert. The unprotected analogue (S)-3-amino-2-methylpropan-1-ol (CAS 88586-62-3) has both amine and hydroxyl groups reactive, requiring additional protection/deprotection steps and reducing overall yield by approximately 20–30% over a typical 3-step sequence due to side reactions and purification losses [1]. This is a well-established class-level advantage of Boc-protected amino alcohols over their unprotected counterparts.

Protecting Group Strategy Orthogonal Protection Multi-Step Synthesis

Commercial Purity Specification: (S)-Enantiomer vs. Racemic Mixture Available Grades

Commercially, the (S)-enantiomer (CAS 168827-86-9) is routinely supplied at ≥98% purity with documented enantiomeric excess, whereas the racemic tert-butyl (3-hydroxy-2-methylpropyl)carbamate (CAS 480451-99-8) is typically offered at 95–97% purity and contains a 50:50 mixture of enantiomers, rendering it unsuitable for asymmetric applications. Vendor specifications from multiple suppliers confirm the 98% purity benchmark for the (S)-enantiomer .

Chemical Purity Chiral HPLC Procurement Specification

Dirhodium(II)-Catalyzed C–H Amination: (S)-Enantiomer as a Privileged Substrate for Oxazolidinone Synthesis

The (S)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate undergoes dirhodium(II)-catalyzed C–H amination to yield chiral oxazolidinones in high yield, a transformation that is stereospecific and does not proceed with the same efficiency on the racemic or (R)-enantiomer when chiral dirhodium catalysts are employed. The oxazolidinone products are versatile intermediates for both (R)- and (S)-monoprotected 2-amino-2-methyl-1,3-propanediols [1]. This reaction exemplifies the unique synthetic utility of the (S)-configured substrate.

C–H Amination Dirhodium Catalysis Oxazolidinone

Patent-Backed Synthetic Route: Scalable Enzymatic Resolution of (S)-Enantiomer

Chinese patent CN105018541B discloses a dedicated synthetic method for (S)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate using a lipase-catalyzed kinetic resolution, achieving high enantiomeric purity suitable for pharmaceutical intermediate production. The patent explicitly claims advantages over chemical resolution in terms of yield, enantioselectivity, and environmental footprint, providing a documented industrial route for the (S)-enantiomer that is not directly transferable to the (R)-enantiomer without re-engineering the enzymatic system [1]. This patent-backed route supports reliable supply for GMP and non-GMP manufacturing.

Enzymatic Resolution Patent Synthesis Scalability

Procurement-Matched Application Scenarios for (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate (CAS 168827-86-9)


Synthesis of Enantiopure β²-Homoalanine and β²-Amino Acid Building Blocks

In medicinal chemistry programs targeting cryptophycin analogs or other β-amino acid-containing peptides, (S)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate serves as the precursor to (S)-β²-homoalanine via Rh-catalyzed asymmetric hydrogenation, delivering >99% ee. The racemic or (R)-enantiomer cannot substitute without compromising stereochemical integrity of the final drug substance. Procurement of this specific (S)-enantiomer thus directly enables IND-enabling stereochemically pure API synthesis [1].

Chiral Oxazolidinone Synthesis via C–H Amination for Antibacterial Scaffolds

The dirhodium(II)-catalyzed C–H amination of (S)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate generates chiral oxazolidinones that are key intermediates for oxazolidinone-class antibacterials (e.g., linezolid analogs) and for jaspine B total synthesis. The stereospecificity of this reaction demands the single (S)-enantiomer; the racemate produces racemic oxazolidinone, which is unsuitable for antibacterial SAR studies requiring enantiopure material [2].

Orthogonally Protected Chiral Linker for Peptidomimetic and PROTAC Design

In bifunctional degrader (PROTAC) and peptidomimetic design, the pre-installed Boc group on the (S)-configured amino alcohol allows chemists to selectively functionalize the hydroxyl group while keeping the amine protected. This avoids an entire protection–deprotection cycle, saving 1–2 steps and an estimated 20–30% yield per sequence. The unprotected (S)-3-amino-2-methylpropan-1-ol does not offer this selectivity and is unsuitable for multi-step orthogonal strategies [3].

GMP-Ready Intermediate for DPP-IV Inhibitor and Pladienolide Analog Programs

Patent documents and literature associate this CAS number with synthetic routes to DPP-IV inhibitors (type 2 diabetes) and pladienolide-based spliceosome inhibitors (oncology). The patent-backed enzymatic resolution route (CN105018541B) provides a scalable, high-purity supply of the (S)-enantiomer suitable for GMP manufacturing. Procurement of the specified CAS ensures regulatory alignment and batch traceability required for clinical candidate scale-up [4].

Quote Request

Request a Quote for (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.